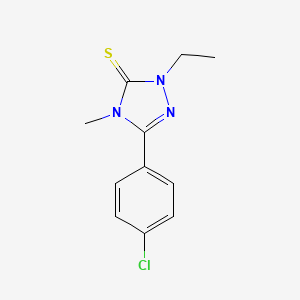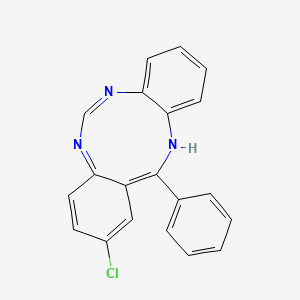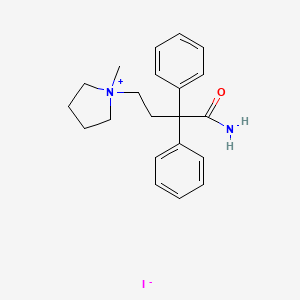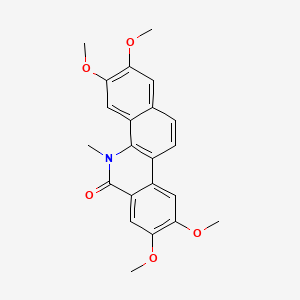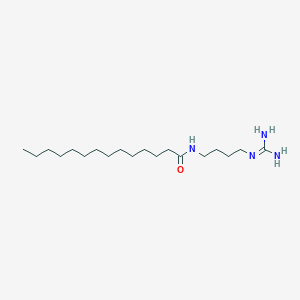
4-Guanidinobutylmyristoylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Guanidinobutylmyristoylamide is a compound with the molecular formula C19H40N4O and a molecular weight of 340.5471 It is known for its unique structure, which includes a guanidine group attached to a butyl chain and a myristoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 4-Guanidinobutylmyristoylamide, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, and S-methylisothiourea has proven to be an efficient guanidylating agent . Transition-metal-catalyzed guanidine synthesis based on classical methods and catalytic guanylation reactions of amines with carbodiimides are also employed .
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar routes as described above. The use of transition-metal catalysts and efficient guanidylating agents allows for the production of guanidines in significant quantities, making them suitable for various industrial applications .
化学反応の分析
Types of Reactions
4-Guanidinobutylmyristoylamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
科学的研究の応用
4-Guanidinobutylmyristoylamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-Guanidinobutylmyristoylamide involves its interaction with specific molecular targets and pathways within biological systems. The guanidine group in the compound is known to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
4-Guanidinobutylmyristoylamide can be compared with other guanidine derivatives, such as:
4-Guanidinobutyric Acid: Known for its inhibitory effects against gastric lesions.
Diphenyl 4,4′-bis-guanidinium: Studied for its DNA-binding affinity and antitrypanosomal activity.
2-Aminoimidazolines: Found in many natural products and compounds of medicinal interest.
The uniqueness of this compound lies in its specific structure, which combines a guanidine group with a butyl chain and a myristoyl group, providing distinct chemical and biological properties .
特性
CAS番号 |
160854-59-1 |
|---|---|
分子式 |
C19H40N4O |
分子量 |
340.5 g/mol |
IUPAC名 |
N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21/h2-17H2,1H3,(H,22,24)(H4,20,21,23) |
InChIキー |
WWADPIBIXCUBNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


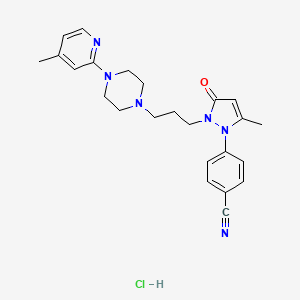
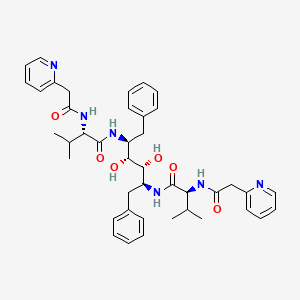
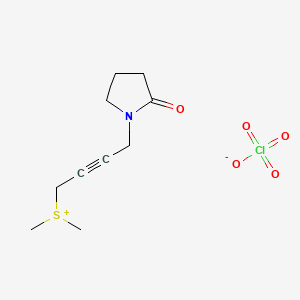
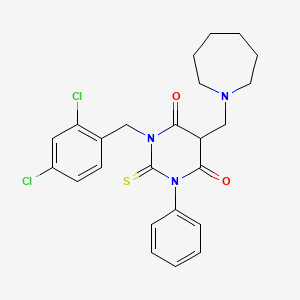
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)

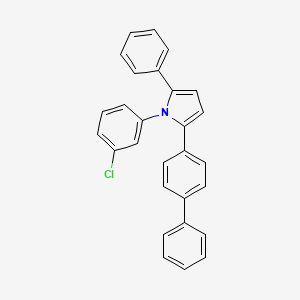
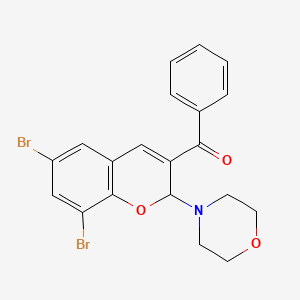
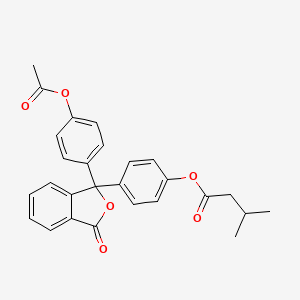
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
